Dibutyl 3-hydroxybutyl phosphate
Overview
Description
Dibutyl 3-hydroxybutyl phosphate is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP) .
Synthesis Analysis
The synthesis of Dibutyl 3-hydroxybutyl phosphate involves the metabolism of tributyl phosphate (TBP). Incubation of goldfish liver microsomes in the presence of NADPH has been shown to convert TBP into dibutyl-3-hydroxybutyl phosphate and dibutyl phosphate . It has also been produced during radiolysis of TBP .Molecular Structure Analysis
The molecular formula of Dibutyl 3-hydroxybutyl phosphate is C12H27O5P . The average mass is 282.314 Da and the monoisotopic mass is 282.159607 Da .Physical And Chemical Properties Analysis
Dibutyl 3-hydroxybutyl phosphate has a density of 1.1±0.1 g/cm^3, a boiling point of 368.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 71.2±0.3 cm^3, 5 H bond acceptors, 1 H bond donor, and 12 freely rotating bonds .Scientific Research Applications
Application in Biochemistry
Scientific Field
Summary of the Application
Dibutyl 3-hydroxybutyl phosphate is a compound produced from the metabolism of the organophosphorus solvent, TBP . It has been shown to convert TBP into dibutyl- 3- hydroxybutyl phosphate and dibutyl phosphate .
Methods of Application or Experimental Procedures
The compound is produced by incubating goldfish liver microsomes in the presence of NADPH . This process also produces dibutyl phosphate .
Results or Outcomes
The conversion of TBP into dibutyl- 3- hydroxybutyl phosphate and dibutyl phosphate has been observed during this process . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
properties
IUPAC Name |
dibutyl 3-hydroxybutyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008696 | |
Record name | Dibutyl 3-hydroxybutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 3-hydroxybutyl phosphate | |
CAS RN |
89197-69-3 | |
Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl 3-hydroxybutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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